N-[4-(acetylamino)phenyl]-7-methoxy-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a methoxy group, and a benzoxepine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 4-nitrophenol to form 4-acetamidophenol, followed by a series of reactions to introduce the methoxy and benzoxepine groups. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and reagents like acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, a method for producing acetaminophen, a related compound, involves passing a solution containing p-nitrophenol through a column packed with a catalyst while also passing an acetylating agent and hydrogen through the column . Similar methods can be adapted for the production of N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamidophenyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative, while reduction of the acetamidophenyl group can yield an amine derivative.
Scientific Research Applications
N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds like acetaminophen exert their effects by inhibiting cyclooxygenase (COX) enzymes and modulating serotonergic pathways . Additionally, the compound may interact with cannabinoid and vanilloid receptors, as well as calcium channels, to produce its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide include:
Acetaminophen: Known for its analgesic and antipyretic properties.
Phenacetin: An analgesic and antipyretic compound with a similar structure.
Uniqueness
N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-13(23)21-16-3-5-17(6-4-16)22-20(24)14-9-10-26-19-8-7-18(25-2)12-15(19)11-14/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
AAJRADXRXYMTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.